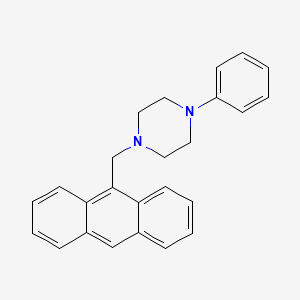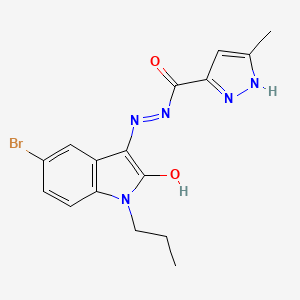![molecular formula C18H30N2OS B5972428 2-[4-(cyclohexylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5972428.png)
2-[4-(cyclohexylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(cyclohexylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including psychiatry, neurology, and oncology.
Wirkmechanismus
The exact mechanism of action of 2-[4-(cyclohexylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to act as a modulator of various neurotransmitter systems, including serotonin, dopamine, and norepinephrine. It has also been reported to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-(cyclohexylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol can induce changes in the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been reported to have antioxidant and anti-inflammatory effects. Additionally, it has been shown to have neuroprotective properties in traumatic brain injury and stroke models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of studying 2-[4-(cyclohexylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol in lab experiments is its potential therapeutic applications in various fields of medicine. However, one of the limitations is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of 2-[4-(cyclohexylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol. These include:
1. Further investigation of its mechanism of action to optimize its therapeutic potential.
2. Exploration of its potential applications in other fields of medicine, such as cardiology and gastroenterology.
3. Development of new synthesis methods to improve the yield and purity of the compound.
4. Investigation of its pharmacokinetic and pharmacodynamic properties to optimize dosage and administration.
5. Study of its potential toxicological effects to ensure its safety for human use.
Conclusion:
2-[4-(cyclohexylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. Its mechanism of action is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems and to have antioxidant and anti-inflammatory properties. Further research is needed to optimize its therapeutic potential and ensure its safety for human use.
Synthesemethoden
The synthesis of 2-[4-(cyclohexylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol involves the reaction of 1-(3-thienylmethyl)-4-(cyclohexylmethyl)piperazine with ethylene oxide in the presence of a base catalyst. The reaction proceeds through the opening of the epoxide ring, resulting in the formation of the target compound. The yield of the synthesis method is reported to be around 70%.
Wissenschaftliche Forschungsanwendungen
2-[4-(cyclohexylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol has been studied for its potential therapeutic applications in various fields of medicine. In psychiatry, it has been investigated as a potential treatment for anxiety, depression, and schizophrenia. In neurology, it has been studied for its neuroprotective effects in traumatic brain injury and stroke. In oncology, it has been researched for its potential anticancer properties.
Eigenschaften
IUPAC Name |
2-[4-(cyclohexylmethyl)-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2OS/c21-10-6-18-14-19(12-16-4-2-1-3-5-16)8-9-20(18)13-17-7-11-22-15-17/h7,11,15-16,18,21H,1-6,8-10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBVEZIYWIBNJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCN(C(C2)CCO)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Cyclohexylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-anilino[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-one](/img/structure/B5972346.png)


![methyl 2-[(2,4-dichlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5972365.png)
![1-(2-pyridinyl)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5972368.png)
![2-(4-methoxyphenyl)-N-({1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5972377.png)

![4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B5972385.png)
![2-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B5972398.png)
![methyl 6-[1-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B5972406.png)
![4-methyl-N-{3-[(2-methylbenzoyl)amino]phenyl}-1-naphthamide](/img/structure/B5972420.png)
![1-{1-[1-(isopropoxyacetyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B5972422.png)

![1-(6-chloro-3-pyridazinyl)-3-methyl-4-(2-propoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5972451.png)